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molecular formula C8H15N3 B8678840 (1,4-dimethyl-1H-pyrazol-3-ylmethyl)-ethyl-amine

(1,4-dimethyl-1H-pyrazol-3-ylmethyl)-ethyl-amine

Cat. No. B8678840
M. Wt: 153.22 g/mol
InChI Key: AENVCIRMUXPTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003654B2

Procedure details

prepared by reaction of 3-chloromethyl-1,4-dimethyl-1H-pyrazole (Calderwood E. F. et al Synth. Commun. 2004, 34, 19, 3455-3464) with 2M ethylamine in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[C:7]([CH3:8])=[CH:6][N:5]([CH3:9])[N:4]=1.[CH2:10]([NH2:12])[CH3:11]>C1COCC1>[CH3:9][N:5]1[CH:6]=[C:7]([CH3:8])[C:3]([CH2:2][NH:12][CH2:10][CH3:11])=[N:4]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=NN(C=C1C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CN1N=C(C(=C1)C)CNCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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